REACTION_CXSMILES
|
[OH:1][C:2]1[C:9]([CH:10]([OH:13])[CH2:11][CH3:12])=[C:8]([OH:14])[CH:7]=[C:6]([CH3:15])[C:3]=1[CH:4]=[O:5].O[C:17]1[C:24]([CH:25](O)[CH2:26][CH2:27][CH2:28][CH3:29])=C(O)C=C(C)[C:18]=1[CH:19]=O.OC1C(C(O)CCCCCC)=C(O)C=C(C)C=1C=O.OC1C(C(O)CCCCCCCC)=C(O)C=C(C)C=1C=O.OC1C(C(O)CCCCCCCCC)=C(O)C=C(C)C=1C=O>>[OH:1][C:2]1[C:9]([CH:10]([OH:13])[CH2:11][CH2:12][CH2:19][CH2:18][CH2:17][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29])=[C:8]([OH:14])[CH:7]=[C:6]([CH3:15])[C:3]=1[CH:4]=[O:5]
|
Name
|
2,4-dihydroxy-3-(1-hydroxypropyl)-6-methylbenzaldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=O)C(=CC(=C1C(CC)O)O)C
|
Name
|
2,4-dihydroxy-3-(1-hydroxypentyl)-6-methylbenzaldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=O)C(=CC(=C1C(CCCC)O)O)C
|
Name
|
2,4-dihydroxy-3-(1-hydroxyheptyl)-6-methylbenzaldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=O)C(=CC(=C1C(CCCCCC)O)O)C
|
Name
|
2,4-dihydroxy-3-(1-hydroxynonyl)-6-methylbenzaldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=O)C(=CC(=C1C(CCCCCCCC)O)O)C
|
Name
|
2,4-dihydroxy-3-(1-hydroxydecyl)-6-methylbenzaldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=O)C(=CC(=C1C(CCCCCCCCC)O)O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were synthesized by the same reaction with the use of respective
|
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=O)C(=CC(=C1C(CCCCCCCCCCC)O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |